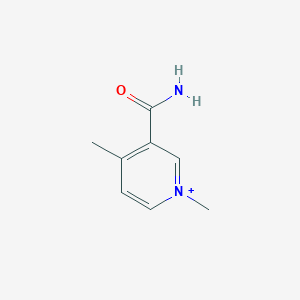
1,4-Dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylnicotinamide (DMNA) is a chemical compound that belongs to the class of pyridine derivatives. It is a derivative of niacin (vitamin B3) and has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. DMNA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mechanism Of Action
The mechanism of action of 1,4-Dimethylnicotinamide is not fully understood, but it is believed to involve multiple pathways. 1,4-Dimethylnicotinamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. 1,4-Dimethylnicotinamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 1,4-Dimethylnicotinamide has been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotides.
Biochemical And Physiological Effects
1,4-Dimethylnicotinamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. 1,4-Dimethylnicotinamide has also been shown to improve mitochondrial function and energy metabolism. In addition, 1,4-Dimethylnicotinamide has been shown to improve endothelial function, which can help in the treatment of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
1,4-Dimethylnicotinamide has several advantages for lab experiments, including its high purity and stability. 1,4-Dimethylnicotinamide is also relatively easy to synthesize, making it readily available for research. However, 1,4-Dimethylnicotinamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1,4-Dimethylnicotinamide. One area of research is the development of 1,4-Dimethylnicotinamide-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Another area of research is the elucidation of the molecular mechanisms of 1,4-Dimethylnicotinamide's various effects, which can help in the development of more potent and specific 1,4-Dimethylnicotinamide-based drugs. Finally, further studies are needed to determine the safety and efficacy of 1,4-Dimethylnicotinamide in humans, which can pave the way for its clinical use.
Synthesis Methods
1,4-Dimethylnicotinamide can be synthesized through various methods, including the reaction of niacin with formaldehyde and subsequent methylation of the resulting product. Another method involves the reaction of 4-methylpyridine with formaldehyde and subsequent reduction of the resulting product. These methods have been optimized over the years to produce high yields of 1,4-Dimethylnicotinamide with high purity.
Scientific Research Applications
1,4-Dimethylnicotinamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 1,4-Dimethylnicotinamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 1,4-Dimethylnicotinamide has also been shown to inhibit tumor growth in animal models of cancer.
In neuroprotection, 1,4-Dimethylnicotinamide has been shown to exhibit neuroprotective effects against various neurotoxic insults, including oxidative stress and ischemia-reperfusion injury. 1,4-Dimethylnicotinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In cardiovascular diseases, 1,4-Dimethylnicotinamide has been shown to exhibit vasodilatory effects, which can help in the treatment of hypertension. 1,4-Dimethylnicotinamide has also been shown to protect against myocardial ischemia-reperfusion injury, which can occur during cardiac surgery.
properties
CAS RN |
126077-63-2 |
|---|---|
Product Name |
1,4-Dimethylnicotinamide |
Molecular Formula |
C8H11N2O+ |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1,4-dimethylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10(2)5-7(6)8(9)11/h3-5H,1-2H3,(H-,9,11)/p+1 |
InChI Key |
UFUZVBSTGVYYHO-UHFFFAOYSA-O |
SMILES |
CC1=C(C=[N+](C=C1)C)C(=O)N |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C)C(=O)N |
synonyms |
1,4-dimethylnicotinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



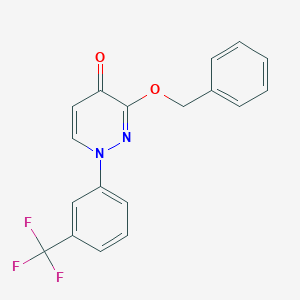
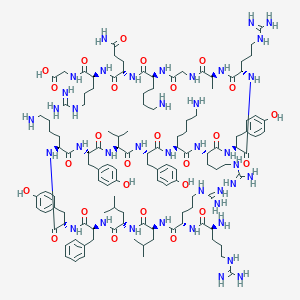
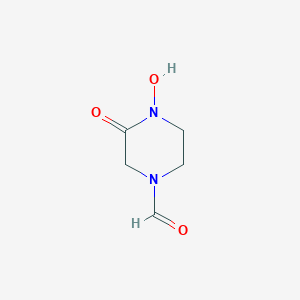
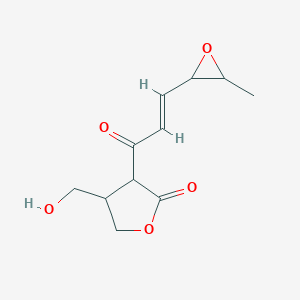
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
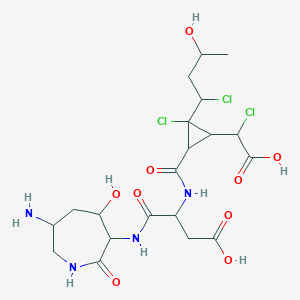
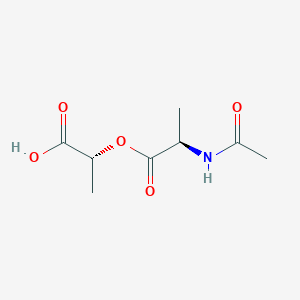
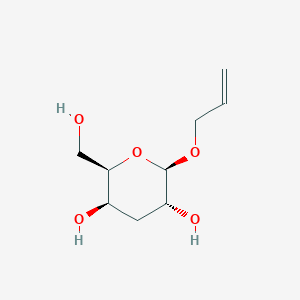
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
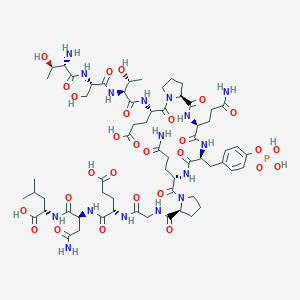
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
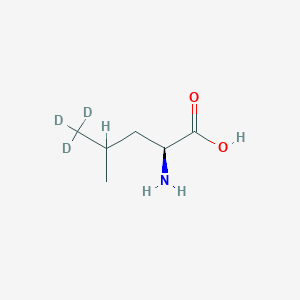
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)